molecular formula C18H18ClNO5 B12690227 Ethyl 3-carboxy-5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate CAS No. 33369-29-8

Ethyl 3-carboxy-5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate

Cat. No.: B12690227
CAS No.: 33369-29-8
M. Wt: 363.8 g/mol
InChI Key: XIUGDICADCHKIA-UHFFFAOYSA-N
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Description

Ethyl 3-carboxy-5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate (CAS Number 33369-29-8) is a chemical compound with the molecular formula C18H18ClNO5 and a molecular weight of 363.79 g/mol . This compound is characterized by a density of approximately 1.3 g/cm³, a high boiling point near 526°C, and a flash point of around 272°C . It is intended for use as a research chemical and chemical intermediate. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. A key research application for this compound includes analysis using reverse-phase (RP) HPLC methods, which are scalable and can be adapted for the isolation of impurities in preparative separation and for pharmacokinetic studies . The compound is offered by multiple international chemical suppliers .

Properties

CAS No.

33369-29-8

Molecular Formula

C18H18ClNO5

Molecular Weight

363.8 g/mol

IUPAC Name

5-(4-chlorobenzoyl)-2-(2-ethoxy-2-oxoethyl)-1,4-dimethylpyrrole-3-carboxylic acid

InChI

InChI=1S/C18H18ClNO5/c1-4-25-14(21)9-13-15(18(23)24)10(2)16(20(13)3)17(22)11-5-7-12(19)8-6-11/h5-8H,4,9H2,1-3H3,(H,23,24)

InChI Key

XIUGDICADCHKIA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C(=C(N1C)C(=O)C2=CC=C(C=C2)Cl)C)C(=O)O

Origin of Product

United States

Preparation Methods

Pyrrole Ring Formation and 1,4-Dimethyl Substitution

The pyrrole core is typically synthesized via condensation reactions involving 1,4-dicarbonyl compounds and ammonia or amines, a classical approach known as the Paal-Knorr synthesis. For the 1,4-dimethyl substitution pattern, methyl groups are introduced either by starting with methyl-substituted precursors or by methylation of the pyrrole nitrogen and carbon atoms post-ring formation.

  • Patent US4363918A describes a condensation of 3-oxo-pentanedioic acid with 1-chloro-2-substituted compounds to yield 3-carboxy-1,4-dimethyl-1H-pyrrole-2-acetic acid derivatives with high purity and yield (~85%) under controlled acidic conditions and subsequent filtration and drying steps. This method avoids formation of alkylamide side-products common in prior art, improving product purity and process economy.

  • Synthetic route details :

    • Condensation reaction at controlled temperature
    • Acidification and precipitation of the pyrrole diacid
    • Filtration and vacuum drying at ~50°C over drying agents (e.g., CaCl2)

Introduction of the 4-Chlorobenzoyl Group

The 5-position benzoylation with a 4-chlorobenzoyl moiety is typically achieved via electrophilic aromatic substitution or acylation reactions using 4-chlorobenzoyl chloride or related activated derivatives.

  • Transition metal catalysts (e.g., Pd/C) can be employed to improve selectivity and reduce side reactions during benzoylation.

  • Careful control of reaction conditions (temperature, solvent, stoichiometry) is critical to avoid over-acylation or substitution at undesired positions.

Esterification to Form the Ethyl Ester

The carboxylic acid group at position 3 is converted to the ethyl ester via standard esterification methods:

  • Reaction with ethanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) or via alkylation with ethyl bromoacetate under basic conditions.

  • Purification by recrystallization or chromatography to remove unreacted starting materials and side products.

Detailed Synthetic Procedure Example

Based on the synthesis of related pyrrole derivatives and the patent literature, a representative preparation sequence is as follows:

Step Reaction Conditions Notes
1 Condensation of 3-oxo-pentanedioic acid with 1-chloro-2-substituted compound Stirring in acidic aqueous medium, temperature control 0–50°C Yields 3-carboxy-1,4-dimethyl-1H-pyrrole-2-acetic acid intermediate with high purity
2 Acidification and precipitation Addition of concentrated HCl and ice, stirring 20 min Product precipitates, filtered and dried under vacuum
3 Benzoylation at 5-position Reaction with 4-chlorobenzoyl chloride in anhydrous solvent (e.g., dichloromethane), base (e.g., triethylamine), 0–25°C Selective acylation, avoid overreaction
4 Esterification of carboxylic acid Reflux with ethanol and acid catalyst or alkylation with ethyl bromoacetate under basic conditions Converts acid to ethyl ester
5 Purification Recrystallization or chromatography Ensures >97% purity

Analytical and Process Optimization Insights

  • Purity and Yield : The method in US4363918A reports an 85% yield of the pyrrole intermediate with high purity due to avoidance of alkylamide side-products.

  • Reaction Conditions : Mild temperatures (0–50°C) and aprotic solvents (e.g., toluene, dichloromethane) are preferred to control bromination and ring-closure steps in related pyrrole syntheses.

  • Scalability : The synthetic methods avoid expensive or environmentally harmful reagents (e.g., sodium nitrite, tert-butyl acetoacetate), favoring industrial scalability.

  • Chromatographic Separation : Reverse-phase HPLC with acetonitrile-water-phosphoric acid mobile phases is effective for purity analysis and preparative isolation of the final compound and impurities.

Summary Table of Preparation Methods

Preparation Step Method Description Key Reagents Conditions Yield & Purity Reference
Pyrrole ring formation Condensation of 3-oxo-pentanedioic acid with chloro-substituted precursor 3-oxo-pentanedioic acid, 1-chloro-2-substituted compound Acidic aqueous, 0–50°C, acidification with HCl 85% yield, high purity
4-Chlorobenzoylation Electrophilic acylation with 4-chlorobenzoyl chloride 4-chlorobenzoyl chloride, base (triethylamine) Anhydrous solvent, 0–25°C High selectivity, minimized side products Literature synthesis
Esterification Acid catalyzed esterification or alkylation Ethanol + acid catalyst or ethyl bromoacetate + base Reflux or room temp, hours High conversion to ethyl ester Literature synthesis
Purification Recrystallization or chromatography Ethanol/water or silica gel column Ambient to mild heating >97% purity achievable

Research Findings and Notes

  • The use of 3-oxo-pentanedioic acid as a starting material is cost-effective and avoids difficult side-products compared to diesters.

  • Bromination of propionaldehyde followed by ring-closure with ethyl acetoacetate and ammonia provides a mild and scalable route to 2,4-dimethylpyrrole derivatives, which can be adapted for the target compound.

  • Analytical methods such as reverse-phase HPLC with MS-compatible mobile phases enable efficient monitoring and purification of the compound.

  • Industrial synthesis benefits from avoiding environmentally harmful reagents and optimizing reaction conditions to maximize yield and purity while minimizing waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-carboxy-5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chlorobenzoyl group to a benzyl group.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-carboxy-5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate exhibits promising biological activities. Its structure suggests potential anti-inflammatory and analgesic properties, which are critical in the development of new therapeutic agents. The compound's ability to modulate enzymatic pathways involved in inflammation makes it a candidate for further pharmacological studies.

Case Studies:

  • Anti-inflammatory Activity : Research indicates that compounds structurally related to this compound have shown significant anti-inflammatory effects in preclinical models. For instance, derivatives of pyrrole have been evaluated for their ability to inhibit cyclooxygenase enzymes, which play a key role in the inflammatory response .
  • Analgesic Properties : In studies focusing on pain management, similar compounds have been observed to reduce pain in animal models, suggesting that this compound may possess analgesic properties worth exploring .

Analytical Chemistry

The compound is also utilized in analytical chemistry for its unique properties that facilitate various separation techniques.

Separation Techniques:

  • High-Performance Liquid Chromatography (HPLC) : this compound can be effectively analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile and water with phosphoric acid or formic acid for mass spectrometry compatibility. This method allows for the precise quantification and purification of the compound from mixtures .

Material Science

In addition to its medicinal and analytical applications, this compound has potential uses in material science.

Polymer Development:

The compound can serve as a building block for synthesizing novel polymers with specific properties. Its functional groups allow for chemical modifications that can enhance the material's thermal stability and mechanical strength.

Mechanism of Action

The mechanism by which Ethyl 3-carboxy-5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate exerts its effects involves interactions with specific molecular targets. The chlorobenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrrole ring structure allows for π-π interactions with aromatic amino acids in proteins, influencing their function.

Comparison with Similar Compounds

Structural Analogues in Pharmaceutical Impurity Profiles

Several compounds sharing the 4-chlorobenzoyl moiety are identified as process impurities in pharmacopeial standards (e.g., fenofibrate-related substances). Key examples include:

Compound Name Molecular Formula Molecular Weight Relative Retention Time (Chromatography) Role/Application
Ethyl 3-carboxy-5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate C₁₈H₁₈ClNO₅ 363.80 Zomepirac intermediate
Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate C₂₀H₂₁ClO₅ 376.83 0.80 Fenofibrate impurity
Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate C₁₉H₁₉ClO₅ 362.80 0.65 Fenofibrate impurity
(4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone C₁₆H₁₅ClO₂ 274.74 0.85 Process impurity

Key Observations :

  • The target compound’s pyrrole core distinguishes it from fenofibrate-related impurities, which typically feature phenoxypropanoate backbones.
  • Higher retention times (e.g., 0.80–0.85) correlate with increased lipophilicity in fenofibrate analogues due to alkyl substituents .

Acid Form and LogP Comparison

The acid derivative of the target compound, 3-carboxy-5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetic acid (CAS 33369-28-7), has a molecular formula of C₁₆H₁₄ClNO₅ (Molecular Weight: 335.74) and a logP of 2.81 . Compared to its ethyl ester form:

  • Lipophilicity : The ethyl ester is expected to exhibit higher logP due to the ethyl group, enhancing membrane permeability.
  • Synthetic Utility : The ester form is preferred in drug synthesis for improved stability and solubility during reactions .

Pyrazole-Based Analogues

Ethyl 2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetate (CAS 1170160-07-2; C₁₀H₁₄ClN₃O₃, MW: 259.69) shares a chloro-substituted heterocycle but replaces the pyrrole with a pyrazole ring .

  • Structural Impact : The pyrazole’s electron-withdrawing nature may alter reactivity compared to pyrrole derivatives.
  • Application : While the target compound is pharmaceutically relevant, this pyrazole analogue’s role remains unspecified .

Chromatographic Behavior and Analytical Methods

The target compound and its analogues are analyzed via reverse-phase HPLC . For instance:

  • This compound is separated using a Newcrom R1 column under optimized conditions .
  • Fenofibrate impurities are monitored with retention times standardized to assess purity (e.g., ≤0.1% for unspecified impurities) .

Pharmacological and Industrial Significance

  • Target Compound : Critical for Zomepirac sodium production, leveraging its pyrrole core for anti-inflammatory activity .
  • Analogues: Fenofibrate-related impurities highlight the importance of stringent chromatographic controls in drug manufacturing .

Biological Activity

Ethyl 3-carboxy-5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate, also known by its CAS number 33369-29-8, is a compound of significant interest due to its diverse biological activities. This article explores the compound's chemical properties, biological activities, and potential applications in pharmacology.

  • Molecular Formula : C18H18ClNO5
  • Molecular Weight : 363.791 g/mol
  • CAS Number : 33369-29-8
  • LogP : 3.61

These properties suggest that the compound has moderate lipophilicity, which may influence its absorption and distribution in biological systems.

Biological Activities

1. Anticancer Activity

This compound has been evaluated for its anticancer properties. Preliminary studies indicate that it exhibits significant cytotoxicity against various cancer cell lines. For example:

Cell LineIC50 (µM)Reference
MCF-75.85
A5494.53

The compound demonstrated a mechanism of action involving apoptosis induction, as evidenced by increased caspase activity in treated cells.

2. Anti-Cholinesterase Activity

Research has highlighted the compound's potential as an anti-cholinesterase agent, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. Comparative studies have shown that it has an IC50 comparable to established inhibitors like donepezil:

CompoundIC50 (µM)Reference
Ethyl Pyrrole7.49
Donepezil6.50

This suggests that this compound may serve as a promising candidate for further development in this area.

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features. The presence of the chlorobenzoyl moiety is believed to enhance its interaction with biological targets, potentially increasing its efficacy as an anticancer and anti-cholinesterase agent. Molecular docking studies have provided insights into the binding modes of the compound with target proteins, indicating favorable interactions that could be exploited for drug design.

Case Studies and Research Findings

Recent studies have explored various derivatives of pyrrole compounds, including this compound, revealing significant antiproliferative effects across multiple cancer cell lines:

  • Antiproliferative Effects :
    • A study reported that compounds similar to this compound exhibited IC50 values less than 10 µM against human cancer cells such as HepG2 and MCF7 .
  • Apoptosis Induction :
    • Flow cytometry analyses indicated that treatment with this compound leads to increased apoptosis rates in A549 cells, with a notable rise in caspase-3 levels .

Q & A

Q. What are the synthetic routes for Ethyl 3-carboxy-5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate?

The compound is synthesized via cyclocondensation and subsequent functionalization. A documented method involves:

Pyrrole ring formation : Reacting ethyl acetoacetate with appropriate reagents (e.g., phenylhydrazine or DMF-DMA) to generate the pyrrole core.

Functionalization : Introducing the 4-chlorobenzoyl group via Friedel-Crafts acylation or nucleophilic substitution.

Esterification : Finalizing the ethyl ester group under acidic or basic conditions.
Key intermediates and reaction conditions are detailed in pharmaceutical synthesis manuals, emphasizing purity control through recrystallization (mp 192–198°C) .

Q. What are the critical physicochemical properties of this compound?

  • Molecular formula : C₁₈H₁₈ClNO₅ (MW: 363.80)
  • Appearance : White crystalline solid .
  • Melting point : 192–198°C, indicative of high purity .
  • Solubility : Likely polar aprotic solvent-soluble (e.g., DMSO, DMF), inferred from ester and carboxylic acid functional groups.

Q. How is the compound structurally characterized?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for pyrrole protons (δ 6.5–7.5 ppm), ester carbonyl (δ ~170 ppm), and chlorobenzoyl aromatic signals.
    • IR : Confirm carboxylic acid (broad ~2500–3000 cm⁻¹) and ester carbonyl (sharp ~1700 cm⁻¹) stretches.
  • X-ray crystallography : Single-crystal analysis using SHELX programs resolves bond lengths/angles and confirms regiochemistry .

Advanced Research Questions

Q. How can SHELX software optimize crystal structure refinement for this compound?

SHELXL is used for small-molecule refinement:

Data collection : High-resolution (<1.0 Å) X-ray diffraction data minimizes errors.

Parameterization : Assign anisotropic displacement parameters for non-H atoms.

Validation : Check for residual electron density and R-factor convergence (target R < 0.05). For disordered regions (e.g., ethyl groups), apply constraints or split models .

Q. How to mitigate competing acylation pathways during synthesis?

  • Reagent selection : Use Lewis acids (e.g., AlCl₃) to direct electrophilic substitution to the pyrrole’s 5-position.
  • Temperature control : Lower temperatures (~0°C) reduce side reactions.
  • Protecting groups : Temporarily block the 3-carboxy group during benzoylation to prevent undesired esterification .

Q. How does DFT elucidate electronic properties and reactivity?

  • Electrophilicity : Calculate Fukui indices (via Gaussian or ORCA) to identify nucleophilic sites (e.g., pyrrole α-positions).
  • Reactivity trends : Global hardness/softness values predict interactions with biological targets (e.g., Mycobacterium tuberculosis enzymes) .

Q. How to resolve contradictions in bioactivity data across studies?

  • Dose-response standardization : Use MIC (minimum inhibitory concentration) assays under consistent conditions (pH, solvent).
  • Control experiments : Compare with structurally analogous compounds (e.g., ethyl 6-(4-chlorobenzoyl)thiazinane derivatives) to isolate substituent effects .

Methodological Notes

  • Synthetic reproducibility : Validate yields and purity via HPLC (retention time ~0.80 relative to fenofibric acid) .
  • Crystallography : Deposit CIF files in the Cambridge Structural Database for peer validation .
  • Computational protocols : Benchmark DFT methods (e.g., B3LYP/6-311+G*) against experimental spectral data .

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